
2-Bromo-4,5-difluoroanisole
Overview
Description
2-Bromo-4,5-difluoroanisole (CAS 202865-58-5) is a halogenated aromatic ether with the molecular formula C₇H₅BrF₂O and a molecular weight of 223.01–223.02 g/mol . It is primarily used as a synthetic intermediate in organic chemistry, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine and fluorine substituents. The compound is supplied as a research-grade chemical with >98% purity and requires storage at -80°C or -20°C to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-difluoroanisole typically involves the bromination of 4,5-difluoroanisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-difluoroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming 4,5-difluoroanisole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anisoles.
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of 4,5-difluoroanisole.
Scientific Research Applications
2-Bromo-4,5-difluoroanisole is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: It is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-difluoroanisole depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or acids. The specific molecular targets and pathways involved vary based on the reaction conditions and reagents used .
Comparison with Similar Compounds
Structural Isomers
2-Bromo-4,6-difluoroanisole (CAS 202865-59-6)
- Molecular Formula : C₇H₅BrF₂O (identical to the target compound).
- Substituent Positions : Fluorine at positions 4 and 6, bromine at position 2.
- Safety: Classified as an irritant (Risk Code 36/37/38) with a higher WGK Germany hazard class (3) . Applications: Used in similar synthetic pathways but may exhibit distinct regioselectivity in reactions due to fluorine positioning .
4-Bromo-2,5-difluoroanisole (CAS 202865-60-9)
- Substituent Positions : Bromine at position 4, fluorine at positions 2 and 3.
- Purity: Available at 98% purity for specialized syntheses .
Functional Group Variants
2-Bromo-4,5-difluorobenzoic Acid (CAS 64695-84-7)
- Molecular Formula : C₇H₃BrF₂O₂.
- Key Differences :
- Replaces the methoxy group (-OCH₃) with a carboxylic acid (-COOH), significantly increasing acidity (pKa ~2–3).
- Density : 1.9±0.1 g/cm³, higher than the anisole derivative due to the polar carboxylic group .
- Applications : Preferred in pharmaceutical intermediates requiring carboxylate moieties for salt formation or further derivatization .
2-Bromo-4,5-difluorobenzaldehyde
- Molecular Formula : C₇H₃BrF₂O.
- Key Differences: Aldehyde group (-CHO) enables condensation reactions (e.g., Knoevenagel, Strecker synthesis), unlike the ether-linked methoxy group. Reactivity: Higher electrophilicity at the aldehyde carbon facilitates nucleophilic additions .
Halogenated Analogs
5-Bromo-2-chloro-4-fluoroanisole
- Molecular Formula : C₇H₅BrClFO.
- Key Differences :
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Molecular Formula : C₉H₉BrO₂.
- Key Differences: Acetophenone backbone with a methoxy group and bromine; the ketone group enables reactions like Friedel-Crafts acylations. Stability: Chemically stable under recommended storage conditions, with a melting point of 70°C .
Comparative Data Table
Key Research Findings
Substituent Position Effects :
- Fluorine at positions 4 and 5 in this compound creates an electron-deficient aromatic ring, favoring electrophilic substitutions at the bromine site . In contrast, 2-Bromo-4,6-difluoroanisole’s symmetry may lead to different regiochemical outcomes in coupling reactions .
Functional Group Influence :
- The carboxylic acid in 2-Bromo-4,5-difluorobenzoic acid enhances solubility in polar solvents (e.g., water at pH >4) compared to the hydrophobic anisole derivative .
Safety and Handling :
- Brominated anisoles generally require strict temperature control (-80°C) to prevent decomposition, while benzoic acid derivatives demand acid-resistant storage materials .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-4,5-difluoroanisole, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 4,5-difluoroanisole using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:
- Temperature : Maintaining 0–5°C to prevent over-bromination .
- Solvent Choice : Dichloromethane or carbon tetrachloride for optimal solubility and reaction control .
- Catalyst : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for methoxy (-OCH₃) at δ ~3.9 ppm (¹H) and δ ~55 ppm (¹³C). Fluorine substituents cause splitting patterns in aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 223.01 (C₇H₅BrF₂O⁺) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹) .
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The electron-withdrawing bromine and fluorine substituents activate the aromatic ring toward SNAr. Key considerations:
- Directing Effects : Fluorine at C4 and C5 directs nucleophiles to the para position relative to bromine (C2) .
- Reactivity Enhancement : Use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) accelerates substitution .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions (e.g., debromination or over-halogenation) during the synthesis of this compound?
- Methodological Answer :
- Stoichiometric Control : Limit brominating agents to 1.1 equivalents to prevent di-bromination .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation byproducts .
- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .
Q. How do solvent effects and catalyst selection impact the efficiency of cross-coupling reactions involving this compound?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ in toluene/ethanol (3:1) with K₂CO₃ as base. Fluorine substituents enhance oxidative addition to Pd(0) .
- Solvent Polarity : High-polarity solvents (e.g., THF) improve yields in Buchwald-Hartwig amination by stabilizing intermediates .
Q. What computational chemistry approaches are suitable for predicting the regioselectivity of subsequent derivatization reactions of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* basis sets to map electrostatic potential surfaces, identifying electron-deficient sites for electrophilic attack .
- Hammett Constants : σ values for -Br (+0.86) and -F (+0.43) predict meta/para-directing behavior in electrophilic substitutions .
Properties
IUPAC Name |
1-bromo-4,5-difluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKARISQFDBAJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371239 | |
Record name | 2-Bromo-4,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-58-5 | |
Record name | 1-Bromo-4,5-difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-4,5-difluoro-2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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